Celecoxib-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

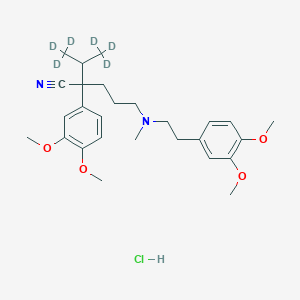

Celecoxib-d4 is a deuterated form of celecoxib, a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). This compound is used in scientific research to study the pharmacokinetics and metabolism of celecoxib, as the deuterium atoms can provide insights into the drug’s behavior in biological systems.

Mecanismo De Acción

Target of Action

Celecoxib, the parent compound of Celecoxib-d4, primarily targets Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme involved in the synthesis of prostaglandins, which play a key role in mediating inflammation, pain, and fever. Celecoxib also exerts anticancer effects by binding to the cadherin-11 (CDH11) protein, which is thought to be involved in the progression of tumors .

Mode of Action

Celecoxib acts by inhibiting the activity of COX-2, thereby decreasing the formation of prostaglandin precursors . This results in reduced inflammation, pain, and fever. , which is why it has a decreased risk of causing gastrointestinal bleeding compared to other nonsteroidal anti-inflammatory drugs (NSAIDs). In terms of its anticancer effects, celecoxib binds to CDH11 and inhibits the 3-phosphoinositide-dependent kinase-1 (PDK-1) signaling mechanism .

Biochemical Pathways

Celecoxib affects the arachidonic acid metabolism pathway by inhibiting COX-2 . This leads to a decrease in the synthesis of thromboxanes and prostaglandins, the major mediators of pain . Celecoxib also impacts the mTOR signaling pathway , activating autophagy and preventing apoptosis in certain cells .

Pharmacokinetics

Celecoxib is primarily metabolized by the cytochrome P450 (CYP) 2C9 isoenzyme . It has an elimination half-life of about 11 hours in healthy individuals . The absorption of celecoxib is prolonged due to its low solubility . It is highly protein-bound, especially to albumin . The metabolites of celecoxib are excreted in feces and urine .

Result of Action

The inhibition of COX-2 by celecoxib leads to a decrease in the synthesis of prostaglandins, resulting in reduced inflammation, pain, and fever . In terms of its anticancer effects, celecoxib has been found to induce apoptosis, cause cell cycle arrest, regulate angiogenesis, and induce endoplasmic reticulum (ER) stress .

Action Environment

The action of celecoxib can be influenced by various environmental factors. For instance, the presence of other drugs can affect the metabolism of celecoxib. For example, angiotensin-converting enzyme inhibitors may enhance the adverse/toxic effect of NSAIDs . Additionally, genetic polymorphisms in CYP2C9 can significantly affect the pharmacokinetics of celecoxib and the occurrence of adverse drug reactions .

Análisis Bioquímico

Biochemical Properties

Celecoxib-d4 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, it inhibits the enzyme cyclooxygenase-2, which is involved in the inflammatory response .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to inhibit the proliferation of colon cancer cells in vitro .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, primarily through the inhibition of the enzyme cyclooxygenase-2 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound has a high degree of stability and does not degrade easily . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At certain thresholds, it has been observed to inhibit tumor growth in rat models . At high doses, it may have toxic or adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors. For instance, it inhibits the enzyme cyclooxygenase-2, which is involved in the inflammatory response .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with various transporters and binding proteins, and can influence its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex. It can be directed to specific compartments or organelles based on various factors .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of celecoxib-d4 involves the incorporation of deuterium atoms into the celecoxib molecule. One common method is the deuterium exchange reaction, where hydrogen atoms in the celecoxib molecule are replaced with deuterium atoms using deuterated reagents. This process typically involves the use of deuterated solvents and catalysts under controlled conditions to achieve high levels of deuterium incorporation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity and consistency of the final product. The production process is optimized to maximize yield and minimize costs while maintaining high standards of quality control.

Análisis De Reacciones Químicas

Types of Reactions

Celecoxib-d4 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfone group back to the sulfide form.

Substitution: Substitution reactions can occur at the aromatic rings, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include sulfone derivatives, reduced sulfide forms, and various substituted aromatic compounds.

Aplicaciones Científicas De Investigación

Celecoxib-d4 is widely used in scientific research due to its unique properties. Some of its applications include:

Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of celecoxib in biological systems.

Metabolic Pathway Analysis: Helps in identifying and quantifying metabolites of celecoxib.

Drug Interaction Studies: Used to investigate potential interactions between celecoxib and other drugs.

Biological Research: Employed in studies related to inflammation, pain management, and cancer research.

Comparación Con Compuestos Similares

Similar Compounds

Celecoxib: The non-deuterated form of celecoxib, used for similar therapeutic purposes.

Rofecoxib: Another selective COX-2 inhibitor with similar anti-inflammatory properties.

Valdecoxib: A selective COX-2 inhibitor used for pain and inflammation management.

Uniqueness

Celecoxib-d4 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms can alter the metabolic stability and pharmacokinetic profile of the compound, making it a valuable tool for studying the behavior of celecoxib in biological systems.

Propiedades

IUPAC Name |

2,3,5,6-tetradeuterio-4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N3O2S/c1-11-2-4-12(5-3-11)15-10-16(17(18,19)20)22-23(15)13-6-8-14(9-7-13)26(21,24)25/h2-10H,1H3,(H2,21,24,25)/i6D,7D,8D,9D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZEKVGVHFLEQIL-YKVCKAMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N2C(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)C)[2H])[2H])S(=O)(=O)N)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

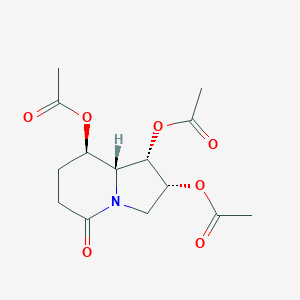

![(4R)-5-[[(3S,6R,9S,12S,15R,18S,21R,24R,25S)-21-[(2R)-butan-2-yl]-6,15-bis(hydroxymethyl)-25-methyl-9,12,18-tris(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-3-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-4-[[(2S)-2-(3-hydroxytetradecanoylamino)-4-methylpentanoyl]amino]-5-oxopentanoic acid](/img/structure/B1140345.png)

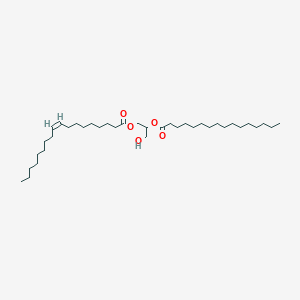

![1H-INDOLE-2-CARBOXYLIC ACID ((R)-1-METHYL-2-OXO-5-PHENYL-2,3-DIHYDRO-1H-BENZO[E][1,4]DIAZEPIN-3-YL)-](/img/new.no-structure.jpg)

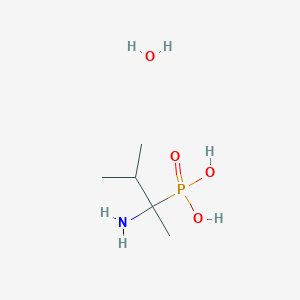

![(2R,6R,8S,12S)-1-Aza-10-oxo-12-phenyltricyclo[6.4.01,8.02,6]dodecan-9-one](/img/structure/B1140365.png)